5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride
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Overview
Description
5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride is a chemical compound with the molecular formula C₇H₁₄Cl₂N₂ It is a derivative of aziridine, a three-membered nitrogen-containing ring, and is characterized by the presence of both aziridine and alkyne functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an amine with an epoxide under basic conditions.
Introduction of the Alkyne Group: The alkyne group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Final Assembly: The final step involves the coupling of the aziridine and alkyne-containing intermediates under suitable conditions to form the desired compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction of the alkyne group can yield alkenes or alkanes, depending on the conditions and reagents used.
Substitution: The aziridine ring is susceptible to nucleophilic substitution reactions, where the nitrogen atom can be attacked by nucleophiles, leading to ring-opening and formation of various amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate ring-opening.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various amine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in the study of protein-protein interactions and nucleic acid structures.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the development of new materials, such as polymers with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride involves its ability to undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The aziridine ring is particularly reactive due to the ring strain, making it a suitable candidate for cross-linking and modification reactions. The alkyne group can participate in cycloaddition reactions, further expanding its utility in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simpler compound with a three-membered nitrogen-containing ring, used in similar nucleophilic substitution reactions.
Propargylamine: Contains an alkyne group and an amine group, used in organic synthesis and as a building block for more complex molecules.
N-(2-Chloroethyl)aziridine: Similar in structure but with a chloroethyl group, used in the synthesis of pharmaceuticals and other bioactive compounds.
Uniqueness
5-(Aziridin-1-yl)pent-3-yn-1-amine dihydrochloride is unique due to the presence of both aziridine and alkyne functional groups, which provide a combination of reactivity and versatility not found in simpler compounds. This dual functionality allows for a wider range of chemical reactions and applications, making it a valuable compound in research and industrial settings.
Properties
Molecular Formula |
C7H14Cl2N2 |
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Molecular Weight |
197.10 g/mol |
IUPAC Name |
5-(aziridin-1-yl)pent-3-yn-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H12N2.2ClH/c8-4-2-1-3-5-9-6-7-9;;/h2,4-8H2;2*1H |
InChI Key |
NNSJMDFQTKCABI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1CC#CCCN.Cl.Cl |
Origin of Product |
United States |
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